4-Benzyl-3-methylcyclohex-2-en-1-one
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Overview
Description
4-Benzyl-3-methylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a benzyl group, a methyl group, and a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyl-3-methylcyclohex-2-en-1-one can be synthesized through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the hydrolysis and decarboxylation of a 4-carbetoxy derivative.
Oxidation: The oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid.
Cyclization: Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can occur at various positions on the cyclohexenone ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide in acetic acid.
Reducing Agents: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different ketones or alcohols .
Scientific Research Applications
4-Benzyl-3-methylcyclohex-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyl-3-methylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the benzyl and methyl groups, which can affect its binding to enzymes and other proteins. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: A similar compound with a methyl group and a cyclohexenone ring.
4-Methylcyclohex-3-en-1-one: Another similar compound with a methyl group and a cyclohexenone ring.
Properties
CAS No. |
169693-29-2 |
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Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-benzyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O/c1-11-9-14(15)8-7-13(11)10-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3 |
InChI Key |
JUEAEVXCRYIKQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CCC1CC2=CC=CC=C2 |
Origin of Product |
United States |
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